SN32976 Biochemical Selectivity Profile: PI3Kα Preferential Inhibition vs. Five Clinical Pan-PI3K Comparators
SN32976 demonstrates a distinct biochemical selectivity profile characterized by preferential inhibition of PI3Kα and relative sparing of PI3Kδ, a pattern not observed among comparator pan-PI3K inhibitors. The compound exhibits a PI3Kα IC50 of 15.1 ± 4.3 nM, with a 30.5-fold selectivity over PI3Kβ (461 ± 195 nM), a 7.3-fold selectivity over PI3Kγ (110 ± 41 nM), an 8.9-fold selectivity over PI3Kδ (134 ± 20 nM), and a 12.8-fold selectivity over mTOR (194 ± 55 nM) [1]. In contrast, none of the five clinically evaluated comparator pan-PI3K inhibitors—pictilisib, dactolisib, buparlisib, omipalisib, and ZSTK474—displayed greater than 2-fold selectivity for PI3Kα over all other PI3K isoforms and mTOR [1].
| Evidence Dimension | Isoform selectivity (PI3Kα IC50 vs. other PI3K isoforms and mTOR) |
|---|---|
| Target Compound Data | PI3Kα IC50: 15.1 ± 4.3 nM; Selectivity ratios: PI3Kα/PI3Kβ = 30.5; PI3Kα/PI3Kγ = 7.3; PI3Kα/PI3Kδ = 8.9; PI3Kα/mTOR = 12.8 |
| Comparator Or Baseline | Pictilisib, dactolisib, buparlisib, omipalisib, ZSTK474; Selectivity for PI3Kα over all other isoforms and mTOR: ≤2-fold for all five comparators |
| Quantified Difference | SN32976 exhibits >3.6-fold greater selectivity for PI3Kα over PI3Kγ, >4.4-fold over PI3Kδ, >6.4-fold over mTOR, and >15-fold over PI3Kβ relative to the comparator class baseline (≤2-fold) |
| Conditions | Biochemical HTRF assay against purified recombinant class I PI3K isoforms (α, β, γ, δ) and mTOR (Invitrogen assay); IC50 values reported as mean ± SEM, n≥2 |
Why This Matters
This distinct selectivity profile enables researchers to dissect PI3Kα-dependent signaling with reduced confounding effects from PI3Kβ, γ, δ, and mTOR inhibition, which is not achievable with less selective pan-PI3K inhibitors.
- [1] Rewcastle GW, Kolekar S, Buchanan CM, et al. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget. 2017;8(29):47725-47740. Table 1; Page 47727. PMID: 28537878. View Source
